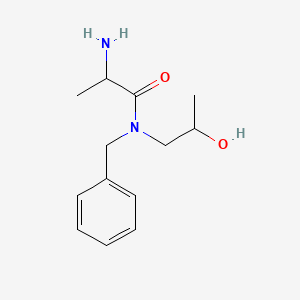

2-amino-N-benzyl-N-(2-hydroxypropyl)propanamide

Description

Properties

Molecular Formula |

C13H20N2O2 |

|---|---|

Molecular Weight |

236.31 g/mol |

IUPAC Name |

2-amino-N-benzyl-N-(2-hydroxypropyl)propanamide |

InChI |

InChI=1S/C13H20N2O2/c1-10(16)8-15(13(17)11(2)14)9-12-6-4-3-5-7-12/h3-7,10-11,16H,8-9,14H2,1-2H3 |

InChI Key |

FSRLLBRORRJKJL-UHFFFAOYSA-N |

Canonical SMILES |

CC(CN(CC1=CC=CC=C1)C(=O)C(C)N)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-N-benzyl-N-(2-hydroxypropyl)propanamide typically involves the reaction of benzylamine with 2-hydroxypropylamine and a suitable acylating agent. The reaction conditions often include the use of solvents like dichloromethane or ethanol, and catalysts such as triethylamine or pyridine to facilitate the reaction .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction parameters are optimized to achieve high purity and efficiency, often involving purification steps like recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

2-amino-N-benzyl-N-(2-hydroxypropyl)propanamide undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to form corresponding amides or carboxylic acids.

Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride to yield primary amines.

Substitution: Nucleophilic substitution reactions can occur with halogenated compounds to form substituted derivatives.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Alkyl halides in the presence of a base like sodium hydroxide

Major Products

Scientific Research Applications

2-amino-N-benzyl-N-(2-hydroxypropyl)propanamide has a wide range of applications in scientific research:

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor modulation.

Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting specific pathways.

Industry: Utilized in the production of specialty chemicals and intermediates for pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-amino-N-benzyl-N-(2-hydroxypropyl)propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or modulator, affecting the activity of these targets and influencing various biochemical pathways . Detailed studies on its binding affinity and interaction dynamics are crucial for understanding its effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Propanamide Derivatives

Substituent Analysis and Functional Groups

The table below compares AHP with analogous compounds in terms of substituents, molecular weight, and applications:

*Calculated based on formula C₁₂H₁₈N₂O₂.

Key Observations:

- AHP lacks halogen atoms or electron-withdrawing groups (e.g., nitro, sulfonamide), making it distinct in polarity and reactivity compared to compounds like those in .

- The hydroxypropyl group in AHP provides hydrogen-bonding capability, similar to the hydroxyethyl group in , but with reduced steric hindrance.

Physical Properties

Q & A

Q. What are the established synthetic routes for 2-amino-N-benzyl-N-(2-hydroxypropyl)propanamide, and how can purity be optimized?

Methodological Answer: The compound is typically synthesized via nucleophilic substitution or condensation reactions. For example, the benzyl group can be introduced through alkylation of a propanamide precursor using benzyl halides under basic conditions. To optimize purity:

- Use HPLC with a C18 column and gradient elution (e.g., water/acetonitrile with 0.1% TFA) to separate byproducts .

- Employ column chromatography (silica gel, ethyl acetate/hexane gradients) for intermediate purification.

- Validate purity via NMR (¹H/¹³C) to confirm absence of residual solvents or unreacted intermediates .

Q. How can researchers screen the biological activity of this compound in preliminary assays?

Methodological Answer: Initial screening should focus on enzyme inhibition assays (e.g., fluorometric or colorimetric methods) targeting proteases or kinases, given structural similarities to known inhibitors .

- Use dose-response curves (0.1–100 µM) to calculate IC₅₀ values.

- Validate selectivity via counter-screens against unrelated enzymes (e.g., phosphatases) .

- Include controls like BSA to rule out non-specific binding artifacts .

Advanced Research Questions

Q. How can contradictory data in enzyme inhibition studies (e.g., varying IC₅₀ across assays) be resolved?

Methodological Answer: Contradictions may arise from assay conditions (pH, ionic strength) or compound stability. To address this:

Q. What computational strategies can predict the reactivity of this compound in novel reactions?

Methodological Answer: Leverage density functional theory (DFT) to model reaction pathways:

- Calculate activation energies for plausible intermediates (e.g., enolate formation at the hydroxypropyl group) .

- Use molecular dynamics (MD) simulations to assess solvent effects (e.g., polar aprotic vs. protic solvents) .

- Integrate computational predictions with high-throughput experimentation to validate reaction outcomes .

Q. How can enantiomeric purity be maintained during derivatization of the chiral hydroxypropyl group?

Methodological Answer:

- Employ chiral auxiliaries (e.g., Evans oxazolidinones) during functionalization to prevent racemization .

- Monitor stereochemistry via chiral HPLC (e.g., Chiralpak IA column) .

- Use asymmetric catalysis (e.g., Ru-BINAP complexes) for enantioselective alkylation .

Q. What experimental designs are optimal for studying the compound’s stability under physiological conditions?

Methodological Answer:

- Conduct accelerated stability studies in simulated physiological buffers (PBS, pH 7.4, 37°C) over 7–14 days .

- Analyze degradation products via LC-QTOF-MS to identify hydrolysis or oxidation pathways .

- Apply factorial design (e.g., varying pH, temperature, and ionic strength) to isolate critical degradation factors .

Q. How can regioselective functionalization of the amino group be achieved without modifying the hydroxypropyl moiety?

Methodological Answer:

- Use protecting groups (e.g., Boc for the amino group) during reactions targeting the hydroxypropyl chain .

- Optimize pH-controlled acylation (e.g., pH 8–9 for selective amino group reactivity) .

- Validate selectivity via ²D NMR (HSQC, HMBC) to confirm bond formation at the intended site .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.